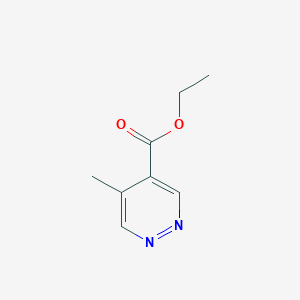

5-Methyl-pyridazine-4-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl-pyridazine-4-carboxylic acid ethyl ester is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester typically involves the esterification of 5-Methyl-pyridazine-4-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

5-Methyl-pyridazine-4-carboxylic acid+EthanolH2SO45-Methyl-pyridazine-4-carboxylic acid ethyl ester+Water

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol or further to an alkane.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.

Major Products:

Oxidation: 5-Methyl-pyridazine-4-carboxylic acid.

Reduction: 5-Methyl-pyridazine-4-methanol.

Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Methyl-pyridazine-4-carboxylic acid ethyl ester is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials with unique electronic and optical properties.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial and anticancer agents.

Medicine: The compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for treating various diseases, including bacterial infections and cancer.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its chemical stability and reactivity make it a valuable component in various formulations.

Wirkmechanismus

The mechanism of action of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester and its derivatives involves interactions with specific molecular targets. In medicinal chemistry, these compounds may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The pyridazine ring’s nitrogen atoms can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Pyridazine: The parent compound with a similar structure but without the ester group.

Pyridazinone: A derivative with a carbonyl group at the 3-position.

Pyridazine-3-carboxylic acid: A structural isomer with the carboxylic acid group at the 3-position.

Uniqueness: 5-Methyl-pyridazine-4-carboxylic acid ethyl ester is unique due to the presence of both a methyl group and an ester group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Biologische Aktivität

5-Methyl-pyridazine-4-carboxylic acid ethyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring, which is known for its ability to participate in various biochemical reactions. The ethyl ester functional group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported indicate significant efficacy:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.09 |

| Escherichia coli | 0.54 |

| Klebsiella pneumoniae | 0.15 |

These findings suggest that the compound could serve as a lead molecule for developing new antimicrobial agents .

2. Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10.4 |

| A549 (lung cancer) | 0.13 |

| Colo-205 (colon cancer) | 0.19 |

These results indicate a promising potential for further development in cancer therapeutics .

3. Neuroprotective Effects

In addition to its antimicrobial and antitumor activities, this compound has shown neuroprotective effects in models of oxidative stress. For instance, it significantly reduced cell death in PC12 cells exposed to hydrogen peroxide, with an effective concentration (EC50) of approximately 3.68 µM .

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production, leading to apoptosis in cancer cells through mitochondrial pathways.

- Inhibition of Key Enzymes : It has been shown to inhibit specific kinases and enzymes involved in cell proliferation and survival, contributing to its antitumor effects .

- Antioxidant Properties : Its ability to scavenge free radicals may underlie its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of pyridazine compounds demonstrated that modifications to the structure could enhance antimicrobial activity. The derivatives exhibited MIC values comparable to established antibiotics, suggesting that structural optimization could yield potent new drugs .

Case Study 2: Cancer Cell Line Studies

In vitro assays on MCF-7 and A549 cell lines revealed that this compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways. This was corroborated by flow cytometry analyses showing increased apoptotic cell populations upon treatment with the compound .

Eigenschaften

IUPAC Name |

ethyl 5-methylpyridazine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-10-9-4-6(7)2/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOIGNZETIAWGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=NC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90532845 |

Source

|

| Record name | Ethyl 5-methylpyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90532845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92929-53-8 |

Source

|

| Record name | Ethyl 5-methylpyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90532845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.